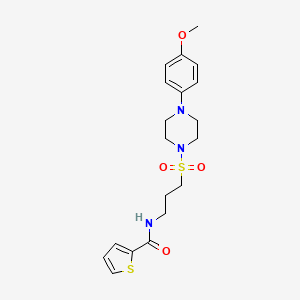
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of piperazine, which is a common feature in many pharmaceuticals due to its ability to increase water solubility and bioavailability . The methoxyphenyl and thiophene groups could potentially contribute to its biological activity.
Molecular Structure Analysis
The compound contains a piperazine ring, a thiophene ring, and a methoxyphenyl group. These groups are common in many biologically active compounds and could play a key role in its interactions with biological targets .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the piperazine ring could enhance water solubility, while the methoxyphenyl group could contribute to lipophilicity .Scientific Research Applications
Antibacterial Activity
The piperazine moiety in this compound has been associated with antibacterial properties. Researchers have synthesized derivatives of 1,2,4-triazole with a piperazine ring, some of which displayed good antibacterial activity . Further studies could explore its potential as a novel antibacterial agent.
Antiproliferative Activity
Piperazine analogs have demonstrated potent antiproliferative effects against various tumor types, including colon, prostate, breast, lung, and leukemia tumors. These compounds have been investigated for their ability to suppress and eliminate experimental tumors in small-animal models .
Antifungal Potential
While the compound itself may not exhibit antifungal activity, derivatives with specific substitutions have shown fungicidal effects. For instance, derivatives 9a and 9d displayed fungicidal activity against certain Candida strains .
Neurological Disorders
The piperazine ring is a component in potential treatments for neurological conditions such as Parkinson’s and Alzheimer’s disease. Investigating the effects of this compound on relevant receptors could provide valuable insights .
Psychoactive Properties
Interestingly, piperazine derivatives are sometimes used illegally as psychoactive substances for recreational purposes. Understanding the mechanisms underlying these effects could be an area of research .
Alpha-Adrenergic Receptor Modulation
Although not directly studied for this compound, piperazine-derived compounds have been explored as alpha-adrenergic receptor modulators. Investigating its binding affinity and subtype selectivity could reveal novel pharmacological applications .
Mechanism of Action
Target of Action
The primary target of this compound is the Dopamine D3 receptor (D3R) . D3R is a member of the dopamine D2-like receptor family, which plays a significant role in emotional and cognitive functions . Aberrant D3R signaling has been linked to multiple neurological and psychiatric conditions, such as Parkinson’s disease, schizophrenia, behavioral sensitization, depression, and substance use disorders .
Mode of Action
The compound acts as a full antagonist at the D3R . This means it binds to the D3R and blocks its activation by dopamine, thereby inhibiting the receptor’s function . The compound has very high affinity for D3R, indicating that it binds strongly to the receptor .
Biochemical Pathways
The compound’s antagonistic action at the D3R affects the dopaminergic pathways in the brain . By blocking D3R, the compound can modulate the activity of these pathways, which are involved in a variety of functions including motor control, reward, and cognition .
Pharmacokinetics
The compound has moderate lipophilicity , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties . The compound was found to be an avid substrate for brain efflux transporters, which could limit its ability to cross the blood-brain barrier and reach its target in the brain .
Result of Action
By acting as a D3R antagonist, the compound could potentially alleviate symptoms associated with conditions linked to aberrant D3R signaling .
Action Environment
Environmental factors such as the presence of efflux transporters in the brain can influence the compound’s action, efficacy, and stability . These transporters can limit the compound’s access to its target in the brain, thereby reducing its effectiveness .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4S2/c1-26-17-7-5-16(6-8-17)21-10-12-22(13-11-21)28(24,25)15-3-9-20-19(23)18-4-2-14-27-18/h2,4-8,14H,3,9-13,15H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBWSTOKKZRCPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)thiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[Cyano(3-ethylphenyl)amino]methyl}benzamide](/img/structure/B2458656.png)

![3-oxo-N-(thiophen-2-ylmethyl)-3H-spiro[isobenzofuran-1,3'-piperidine]-1'-carboxamide](/img/structure/B2458659.png)
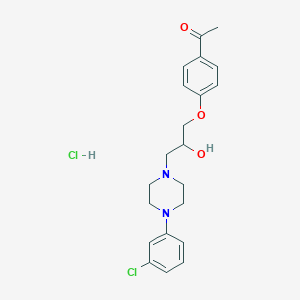
![2-Methyl-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2458662.png)
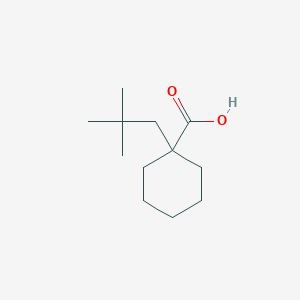
![Methyl 2-amino-2-[3-(2,4,6-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2458664.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-tosylbutanamide](/img/structure/B2458665.png)
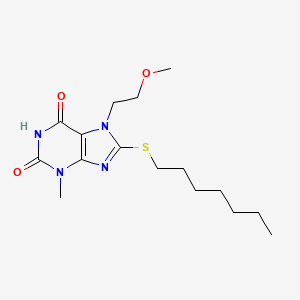

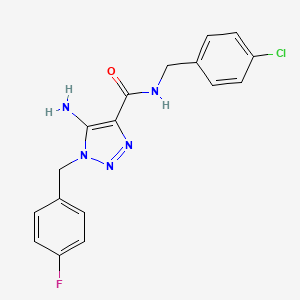
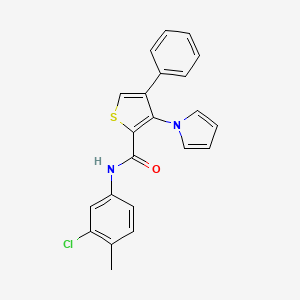
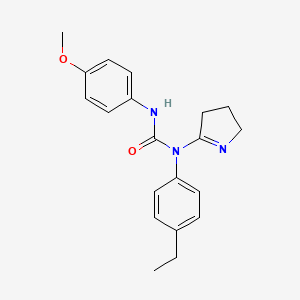
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2458677.png)